REACTION_CXSMILES
|
[C:1]([O:8][CH3:9])(=[O:7])[CH2:2][C:3]([O:5][CH3:6])=[O:4].C(=O)([O-])[O-].[K+].[K+].Cl[CH2:17][CH:18](Cl)[CH3:19].C(=O)=O>CN(C)C=O>[C:3]([C:2]1([C:1]([O:8][CH3:9])=[O:7])[CH2:17][CH:18]1[CH3:19])([O:5][CH3:6])=[O:4] |f:1.2.3|
|
Name
|
|
Quantity
|
132.1 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)OC)(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
339 g
|
Type
|
reactant
|
Smiles
|
ClCC(C)Cl
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
118 °C
|
Type
|
CUSTOM
|
Details
|
While stirring vigorously
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction temperature was increased to 125° C. over a period of 15 hours
|
Duration
|
15 h
|
Type
|
DISTILLATION
|
Details
|
the reaction mixture distilled off as an azeotrope which
|
Type
|
CUSTOM
|
Details
|
was separated into dichloropropane and water in the phase separator
|
Type
|
DISTILLATION
|
Details
|
Flash distillation
|
Type
|
CUSTOM
|
Details
|
to separate the salts and high boiling components
|
Type
|
CUSTOM
|
Details
|
the distillate was separated by way of a column into the fractions 1,2-dichloropropane, dimethylformamide and 1,1-dicarbomethoxy-2-methylcyclopropane
|
Type
|
DISTILLATION
|
Details
|
The target product distilled over at 78° C./14 mbar
|
Name
|
|
Type
|
|
Smiles
|
C(=O)(OC)C1(C(C1)C)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |